molecular formula C5H5BrN2O2S B2374666 6-Bromopyridine-3-sulfonamide CAS No. 263340-08-5

6-Bromopyridine-3-sulfonamide

Cat. No.: B2374666
CAS No.: 263340-08-5
M. Wt: 237.07
InChI Key: HLXUFFXEZONGGG-UHFFFAOYSA-N
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Description

6-Bromopyridine-3-sulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S. It is a derivative of pyridine and sulfonamide, characterized by the presence of a bromine atom at the 6th position and a sulfonamide group at the 3rd position of the pyridine ring. This compound is widely used as a building block in organic synthesis and has significant applications in various fields of research and industry.

Scientific Research Applications

6-Bromopyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It serves as a precursor for the development of bioactive molecules and enzyme inhibitors.

    Medicine: It is involved in the synthesis of potential therapeutic agents for the treatment of diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

6-Bromopyridine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target bacterial enzymes involved in the synthesis of folic acid, a crucial component for DNA replication . .

Mode of Action

Sulfonamides, including this compound, are believed to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the synthesis of folic acid . By binding to the active site of DHPS, sulfonamides prevent the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of nucleotides, which are essential for DNA replication. This leads to the cessation of bacterial growth and replication

Pharmacokinetics

Sulfonamides generally exhibit good oral absorption, wide distribution in the body, metabolism in the liver, and excretion in the urine .

Result of Action

The primary result of the action of this compound, like other sulfonamides, is the inhibition of bacterial growth by disrupting folic acid synthesis and, consequently, DNA replication

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of PABA in the environment can reduce the effectiveness of sulfonamides due to competitive inhibition . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Therefore, 6-Bromopyridine-3-sulfonamide, as a substituted pyridine, could have potential future applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the bromination of 3-pyridinesulfonamide using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Bromopyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4) or sodium carbonate (Na2CO3) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

  • Substituted pyridine derivatives
  • Sulfonic acids or sulfinamides
  • Biaryl compounds

Comparison with Similar Compounds

  • 6-Chloropyridine-3-sulfonamide
  • 6-Fluoropyridine-3-sulfonamide
  • 6-Iodopyridine-3-sulfonamide

Comparison: 6-Bromopyridine-3-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom is larger and more polarizable than chlorine or fluorine, leading to different electronic and steric effects in chemical reactions. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s behavior in biological systems .

Properties

IUPAC Name

6-bromopyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXUFFXEZONGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263340-08-5
Record name 6-bromopyridine-3-sulfonamide
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